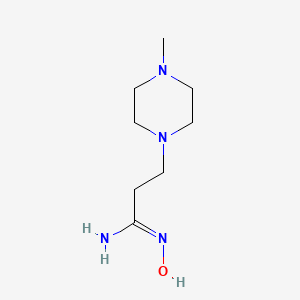
N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide” is a chemical compound with the CAS Number: 108372-23-2 . It has a molecular weight of 186.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N4O/c1-11-4-6-12(7-5-11)3-2-8(9)10-13/h2,10,13H,3-7,9H2,1H3 . This indicates that the molecule contains 8 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.26 . It is stored at a temperature of 28 C . .Scientific Research Applications
Behavioral Pharmacology and Antidepressant Potential
Research has been conducted on compounds with structural similarities, focusing on their anxiolytic and antidepressant potential. For instance, the behavioral pharmacology of AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, was profiled to explore its utility in treating anxiety and affective disorders (Hudzik et al., 2003).
DNA Interaction and Drug Design
The interaction of synthetic dyes like Hoechst 33258, a compound with structural elements akin to N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide, with DNA has been extensively studied. These interactions have implications for drug design, offering insights into DNA binding mechanisms and the development of novel therapeutic agents (Issar & Kakkar, 2013).
Pharmacokinetics and Metabolism
The metabolism of arylpiperazine derivatives, which are structurally related to N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide, has been a subject of significant interest. These studies shed light on the metabolic pathways, N-dealkylation processes, and the pharmacokinetic profiles of these compounds, providing a foundation for understanding the disposition and therapeutic potential of similar compounds (Caccia, 2007).
Neuroprotective Strategies in Stroke
Research into neuroprotective agents for stroke prevention has explored various compounds and mechanisms, including those that might be related to the pathways influenced by N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide. Understanding the molecular biology of stroke and identifying effective strategies for mitigating secondary cerebral injury are crucial areas of ongoing research (Karsy et al., 2017).
Antipsychotic Activity and Behavioral Effects
The development of new molecules with atypical antipsychotic activity, such as JL13, which shares some pharmacological targets with compounds like N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide, provides insights into the behavioral effects and potential therapeutic applications of these compounds. Preclinical data predict that compounds like JL13 could be promising candidates for treating psychiatric disorders (Bruhwyler et al., 1997).
Safety And Hazards
properties
IUPAC Name |
N'-hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O/c1-11-4-6-12(7-5-11)3-2-8(9)10-13/h13H,2-7H2,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBHBZSLRDGQTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide | |
CAS RN |
108372-23-2 |
Source


|
| Record name | (1Z)-N'-Hydroxy-3-(4-methyl-1-piperazinyl)propanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


